molecular formula C12H11BO2 B14180656 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 919988-32-2

2-(Naphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14180656
CAS No.: 919988-32-2
M. Wt: 198.03 g/mol
InChI Key: LFAPCYMYTSETAW-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles. It is characterized by a boron atom bonded to two oxygen atoms and a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene-2-boronic acid with diols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with a diol in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(Naphthalen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and ligands for catalysis.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, such as boron-doped graphene and other nanomaterials with unique electronic and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of boronate esters or boronic acid derivatives, which can affect the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-boronic acid: A precursor to 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane, used in similar applications.

    Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural properties.

    2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile: A multifunctional dye with applications in biological experiments and diagnostics.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of boron with the stability of the naphthalene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

919988-32-2

Molecular Formula

C12H11BO2

Molecular Weight

198.03 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H11BO2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2

InChI Key

LFAPCYMYTSETAW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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